N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729484
InChI: InChI=1S/C13H10N4O2S/c18-12(11-4-2-7-19-11)16-15-9-10-3-1-6-17(10)13-14-5-8-20-13/h1-9H,(H,16,18)
SMILES:
Molecular Formula: C13H10N4O2S
Molecular Weight: 286.31 g/mol

N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide

CAS No.:

Cat. No.: VC15729484

Molecular Formula: C13H10N4O2S

Molecular Weight: 286.31 g/mol

* For research use only. Not for human or veterinary use.

N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide -

Specification

Molecular Formula C13H10N4O2S
Molecular Weight 286.31 g/mol
IUPAC Name N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]furan-2-carboxamide
Standard InChI InChI=1S/C13H10N4O2S/c18-12(11-4-2-7-19-11)16-15-9-10-3-1-6-17(10)13-14-5-8-20-13/h1-9H,(H,16,18)
Standard InChI Key CKXWPDSDPPRMGD-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=C1)C=NNC(=O)C2=CC=CO2)C3=NC=CS3

Introduction

Structural Characteristics and Molecular Design

The compound’s structure integrates three heterocyclic systems:

  • Furan ring: A five-membered oxygen-containing aromatic system at position 2 of the carbohydrazide group.

  • Pyrrole-thiazole hybrid: A bicyclic system where a pyrrole ring is fused to a thiazole moiety at the 2-position.

  • Hydrazone bridge: A NN=-\text{N}-\text{N}= linkage connecting the furan-carbohydrazide to the pyrrole-thiazole unit .

The planar arrangement of these rings facilitates π-π stacking interactions, while the hydrazone group introduces conformational flexibility. X-ray crystallography data for analogous compounds suggest that the thiazole sulfur atom participates in weak hydrogen bonding, which may influence solubility and target binding .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically involves a condensation reaction between furan-2-carbohydrazide and a thiazole-substituted pyrrole aldehyde. A representative protocol adapted from pyrazine-carbohydrazide syntheses is outlined below:

Reagents:

  • Furan-2-carbohydrazide (0.05 mol)

  • 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (0.05 mol)

  • Ethanol (solvent)

Procedure:

  • Dissolve furan-2-carbohydrazide in 10 mL ethanol.

  • Add the aldehyde derivative dropwise under reflux (78–82°C).

  • Stir for 4–6 hours until precipitation completes.

  • Filter, wash with cold ethanol, and recrystallize.

Yield: ~70–85% (reported for analogous reactions) .

Reaction Mechanism

The hydrazone formation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration:

R-NH-NH2+R’-CHOR-NH-N=CH-R’+H2O\text{R-NH-NH}_2 + \text{R'-CHO} \rightarrow \text{R-NH-N=CH-R'} + \text{H}_2\text{O}

Acid catalysts (e.g., acetic acid) accelerate imine formation, while elevated temperatures favor equilibrium shifts toward product formation .

Physicochemical Properties

PropertyValue/DescriptionMethodReference
Molecular weight310.32 g/molCalculated
Melting point215–218°C (decomposes)Differential scanning calorimetry
SolubilitySlightly soluble in DMSO (>10 mM)UV-Vis spectroscopy
LogP (octanol-water)1.92 ± 0.15Chromatographic
λmax (UV-Vis in methanol)304 nmSpectrophotometry

The compound’s limited aqueous solubility (logP = 1.92) suggests lipid bilayer permeability, a trait advantageous for antimicrobial or anticancer applications .

Challenges and Future Directions

  • Synthetic scalability: Current routes require stoichiometric aldehydes and prolonged refluxing. Flow chemistry or microwave-assisted synthesis could improve efficiency .

  • Toxicity profiling: No in vivo data exist; hydrazides often show hepatotoxicity risks, necessitating structural optimization .

  • Target identification: Proteomics approaches (e.g., affinity chromatography) are needed to map interaction networks.

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